molecular formula C16H26BrNO2 B6352029 N-(3-Ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide;  95% CAS No. 1609408-87-8

N-(3-Ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide; 95%

Cat. No. B6352029
CAS RN: 1609408-87-8
M. Wt: 344.29 g/mol
InChI Key: GYDCHEXUCOLFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide is a chemical compound with the CAS Number: 1609408-87-8 . It has a molecular weight of 344.29 . The compound is also known as NAH and has potential applications in research and pharmaceutical industries.


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25NO2.BrH/c1-3-19-16-11-13 (9-10-15 (16)18-2)12-17-14-7-5-4-6-8-14;/h9-11,14,17H,3-8,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Analytical Characterization

Research by De Paoli et al. (2013) involved the characterization of psychoactive arylcyclohexylamines using various analytical techniques, including gas chromatography and mass spectrometry. Although not directly studying N-(3-Ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide, this work is relevant for understanding the analytical methods applicable to similar compounds (De Paoli et al., 2013).

Structural Characterization

Li et al. (2017) synthesized and characterized a related compound, cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate, through single crystal X-ray diffraction. This research contributes to the understanding of the structural aspects of similar cyclohexanamine derivatives (Li, Liang, & Pan, 2017).

Chemical Synthesis

Research on the synthesis of related compounds is crucial. For instance, the work by Sañudo et al. (2006) on synthesizing cyclic dipeptidyl ureas using cyclohexyl or benzyl isocyanide provides insights into synthetic methods that could potentially apply to N-(3-Ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Pharmacological Studies

The investigation of pharmacological properties is another area of interest. For example, Wu et al. (2020) explored the asymmetric synthesis of key intermediates in dextromethorphan production using a new cyclohexylamine oxidase. This study could provide insights into the enzymatic reactions involving cyclohexanamine derivatives (Wu, Huang, Wang, Li, Wang, Lin, & Chen, 2020).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]cyclohexanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.BrH/c1-3-19-16-11-13(9-10-15(16)18-2)12-17-14-7-5-4-6-8-14;/h9-11,14,17H,3-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDCHEXUCOLFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCC2)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.